molecular formula C14H14ClN3 B8058247 2,8-Diamino-10-methylacridinium chloride

2,8-Diamino-10-methylacridinium chloride

Cat. No. B8058247
M. Wt: 259.73 g/mol
InChI Key: HKFOMWOUJILZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Diamino-10-methylacridinium chloride is a useful research compound. Its molecular formula is C14H14ClN3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Diamino-10-methylacridinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Diamino-10-methylacridinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochemistry and Catalysis : A study by Studničková (1992) explored the electroreduction processes of 3,6-diamino-10-methylacridinium chloride, highlighting its potential role in the catalytic evolution of hydrogen. This demonstrates the compound's relevance in electrochemical applications and hydrogen production (Studničková, 1992).

  • Mitochondrial Mutagenesis : Mahler (1973) found that 3,6-diamino-10-methylacridinium chloride exhibits different abilities to induce mitochondrial mutation in Saccharomyces cerevisiae, highlighting its use in genetic and mutagenic studies (Mahler, 1973).

  • Construction of π-Electron Systems : Suzuki et al. (2015) used 10-methylacridinium as a building block for creating various π-electron systems, which showcases its versatility in designing novel molecular structures with potential applications in materials science (Suzuki et al., 2015).

  • Fluorimetric Probing : Czapkiewicz et al. (2004) studied the quenching of fluorescence of 10-methylacridinium ion by inorganic anions, suggesting its application in fluorimetric probing and analysis in various chemical environments (Czapkiewicz et al., 2004).

  • Photoinduced Electron Transfer : Fukuzumi et al. (2004) achieved an electron-transfer state of 9-mesityl-10-methylacridinium ion, indicating its potential in photoinduced electron transfer studies, relevant in the field of photochemistry (Fukuzumi et al., 2004).

  • DNA Interaction and Fluorescence Quenching : Kubota et al. (1979) examined the quenching of fluorescence of 10-methylacridinium chloride by nucleotides, providing insights into DNA interaction and potential applications in biochemical and fluorescence studies (Kubota et al., 1979).

  • Photocatalysis : Ohkubo et al. (2006) used 9-phenyl-10-methylacridium ion as an effective photocatalyst for selective oxidation, demonstrating its application in photocatalysis and organic synthesis (Ohkubo et al., 2006).

properties

IUPAC Name

10-methylacridin-10-ium-1,7-diamine;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c1-17-13-6-5-10(15)7-9(13)8-11-12(16)3-2-4-14(11)17;/h2-8,16H,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFOMWOUJILZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC(=CC2=CC3=C(C=CC=C31)N)N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Diamino-10-methylacridinium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diamino-10-methylacridinium chloride
Reactant of Route 2
2,8-Diamino-10-methylacridinium chloride
Reactant of Route 3
2,8-Diamino-10-methylacridinium chloride
Reactant of Route 4
Reactant of Route 4
2,8-Diamino-10-methylacridinium chloride
Reactant of Route 5
Reactant of Route 5
2,8-Diamino-10-methylacridinium chloride
Reactant of Route 6
2,8-Diamino-10-methylacridinium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.